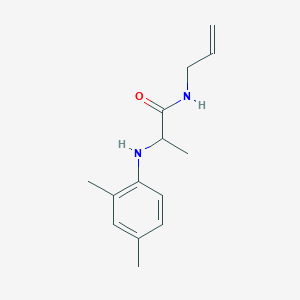

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide

Description

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide is a synthetic propanamide derivative characterized by an allyl group attached to the amide nitrogen and a 2,4-dimethylphenyl substituent on the amino moiety. The 2,4-dimethylphenyl group is recurrent in bioactive molecules, often contributing to aromatic interactions in biological systems, while the allyl group may enhance lipophilicity and reactivity .

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(2,4-dimethylanilino)-N-prop-2-enylpropanamide |

InChI |

InChI=1S/C14H20N2O/c1-5-8-15-14(17)12(4)16-13-7-6-10(2)9-11(13)3/h5-7,9,12,16H,1,8H2,2-4H3,(H,15,17) |

InChI Key |

YZUIGYRNKJMOFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C(=O)NCC=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide typically involves the reaction of 2,4-dimethylaniline with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide and Analogs

*Note: Molecular weight for the target compound is estimated based on structural similarity.

- Structural Differences: The target compound lacks the sulfanyl-oxadiazole-thiazole system seen in 7e (), which likely reduces its hydrogen-bonding capacity and rigidity compared to 7e . Compared to AKOS005289413 (), the absence of a phenoxy group and presence of an allyl chain in the target could alter solubility and metabolic stability .

Melting Points :

Structure-Activity Relationships (SAR)

- Allyl vs.

- 2,4-Dimethylphenyl Group : This substituent, common in chemosensors () and antifungal agents (), suggests the target compound could serve in sensing or antifungal roles, though activity may depend on auxiliary groups .

Biological Activity

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide is a compound of interest due to its potential biological activities. It belongs to a class of amides that have been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an allyl group and a dimethylphenyl moiety, which are significant for its biological interactions.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific receptors and enzymes. Similar compounds have shown the ability to modulate various biochemical pathways by acting on:

- Enzymatic Inhibition : Compounds in this class often inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell growth and apoptosis.

- Receptor Modulation : The compound may interact with opioid receptors or other neurotransmitter receptors, influencing pain perception and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are critical for assessing potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 | 5.6 |

| Similar Compound A | HepG2 | 4.3 |

| Similar Compound B | HeLa | 3.8 |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is beneficial in conditions such as arthritis and other inflammatory diseases.

Analgesic Properties

Preliminary data suggest that this compound may act as an analgesic by modulating pain pathways similar to other known analgesics.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.